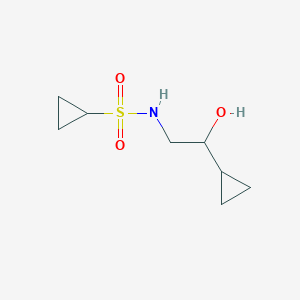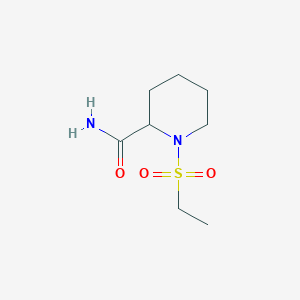![molecular formula C12H19ClN4O3S B7595053 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide, also known as CE3F4, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a sulfonylurea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels (Wang et al., 2016). This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival (Zhang et al., 2017). Furthermore, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival (Wang et al., 2016).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the improvement of insulin sensitivity and glucose tolerance, and the neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017; Wang et al., 2016). In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease (Zhang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that have been studied for similar purposes (Zhang et al., 2017). However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments (Wang et al., 2016).
Direcciones Futuras
There are several future directions for research on 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. One area of interest is its potential use in combination with other compounds for cancer treatment. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Furthermore, additional studies are needed to further elucidate the mechanism of action of this compound and to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a sulfonylurea derivative that has been studied extensively for its potential use in various areas of scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of this compound involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. While there are some limitations to using this compound in lab experiments, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. The resulting product is then treated with sulfamic acid to yield this compound. This method has been described in detail in a research article by Zhang et al. (2017).
Aplicaciones Científicas De Investigación
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been studied for its potential use in various areas of scientific research, including cancer treatment, diabetes management, and neurological disorders. It has been found to have anticancer properties by inducing apoptosis in cancer cells (Zhang et al., 2017). In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes (Wang et al., 2016). Furthermore, this compound has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017).
Propiedades
IUPAC Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O3S/c1-3-5-15-11(18)8-17-21(19,20)9-6-10(13)12(14-4-2)16-7-9/h6-7,17H,3-5,8H2,1-2H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCBSUNVSYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNS(=O)(=O)C1=CC(=C(N=C1)NCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)